2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid
Overview
Description
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid typically involves the esterification of 4-methyl-2-oxochromene-7-carboxylic acid with 2-amino-2-(hydroxymethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) to activate the carboxylic acid group . The reaction conditions usually involve a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chromene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid involves its interaction with specific molecular targets. The chromene moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methyl-2-oxochromen-7-yl)oxy]acetic acid
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 7-Carboxymethoxy-4-methylchromen-2-one
Uniqueness
2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-8-6-14(18)23-13-7-11(4-5-12(8)13)22-10(3)15(19)17-9(2)16(20)21/h4-7,9-10H,1-3H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJKTIPDXXCMAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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